N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound with unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound's structure includes an isoquinoline moiety linked to a pyrrolidine ring, making it of particular interest for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Isoquinoline Moiety: : The starting material, 6,7-dimethoxyisoquinoline, undergoes hydrogenation to form 6,7-dimethoxy-3,4-dihydroisoquinoline.
Sulfonylation Reaction: : The resultant intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Pyrrolidine: : The sulfonylated isoquinoline intermediate is further reacted with an appropriate pyrrolidine carboxamide derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial-scale synthesis involves optimizing the reaction conditions to ensure high yield and purity:
Catalysts and Solvents: : Use of efficient catalysts and solvents to accelerate the reactions.
Temperature and Pressure Control: : Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification Techniques: : Employing advanced purification techniques like chromatography and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: : Reduction reactions involving hydrogenation can produce reduced forms of the compound.
Substitution: : The sulfonyl group can participate in nucleophilic substitution reactions to create various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Hydrogen gas with palladium catalyst.
Nucleophiles: : Ammonia, amines, or alcohols for substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Conversion to amine derivatives.
Substitution: : Formation of various sulfonamide derivatives.
Scientific Research Applications
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several research applications:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a modulator of biological pathways.
Medicine: : Explored for therapeutic applications due to its unique structure.
Industry: : Utilized in developing new materials and as a catalyst in certain reactions.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets:
Molecular Targets: : Potentially interacts with enzymes or receptors, modulating their activity.
Pathways Involved: : Involved in signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Comparing N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide with similar compounds:
Similar Compounds: : Other sulfonylated isoquinoline derivatives.
Uniqueness: : The presence of the pyrrolidine ring and specific functional groups makes it distinct.
List of Similar Compounds
N-(2-(2,3-Dimethoxyphenyl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
N-(2-(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
In essence, this compound is a versatile compound with significant potential across multiple research domains. Its complex synthesis, diverse chemical reactivity, and unique structure set it apart in scientific studies.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O6S/c1-32-21-12-17-8-10-26(15-18(17)13-22(21)33-2)34(30,31)11-9-25-24(29)19-14-23(28)27(16-19)20-6-4-3-5-7-20/h3-7,12-13,19H,8-11,14-16H2,1-2H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOWLWZTEQWBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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